molecular formula C7H14ClN3O B2839999 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride CAS No. 2402831-24-5

2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride

Cat. No.: B2839999
CAS No.: 2402831-24-5
M. Wt: 191.66
InChI Key: CWVSESNUIRHNKF-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms

Scientific Research Applications

2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This could potentially include new derivatives such as “2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as esters or acyl chlorides, under basic conditions. For instance, amidoximes can react with carboxylic acids in the presence of a base like sodium hydroxide in a solvent such as dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups attached to it.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce alkyl or acyl groups at the amine position.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to the specific substitution pattern on the oxadiazole ring, which can influence its reactivity and binding properties. This makes it a valuable compound for developing new pharmaceuticals and studying biological processes.

Properties

IUPAC Name

2-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c1-5-9-6(11-10-5)7(2,3)4-8;/h4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVSESNUIRHNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)(C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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